Penconazole-d7

Isotopic purity Analytical chemistry Internal standard qualification

Accurate quantification of penconazole residues requires an isotopically matched internal standard to compensate matrix effects in LC-MS/MS. Penconazole-d7 is the validated SIL-IS for EFSA enforcement methods at 0.01 mg/kg LOQ. - Isotopic enrichment: ≥98 atom % D; chemical purity ≥98% - Enables LOQ of 0.001 µg/L in biological matrices with <6% RSD - Essential for chiral LC-MS/MS enantioselective analysis and metabolite quantification (PEN-OH, PEN-COOH)

Molecular Formula C13H15Cl2N3
Molecular Weight 291.22 g/mol
Cat. No. B12060739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenconazole-d7
Molecular FormulaC13H15Cl2N3
Molecular Weight291.22 g/mol
Structural Identifiers
SMILESCCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3/i1D3,2D2,3D2
InChIKeyWKBPZYKAUNRMKP-NCKGIQLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penconazole-d7 Isotopically Labeled Analytical Standard: Technical Overview and Procurement Baseline


Penconazole-d7 (CAS 1628110-84-8, molecular formula C13H8D7Cl2N3, molecular weight 291.23 g/mol) is a deuterium-labeled analog of the triazole fungicide penconazole, wherein seven hydrogen atoms on the pentyl side chain are substituted with deuterium . As a stable isotope-labeled internal standard (SIL-IS), it serves as an essential analytical tool for the accurate quantification of penconazole residues in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. The compound is commercially available as an analytical standard with isotopic enrichment of ≥98 atom % D and chemical purity specifications ranging from ≥95% to 99.17% depending on the supplier and lot [2]. Penconazole-d7 is supplied in solid form or as a 100 µg/mL solution in acetonitrile and is classified as non-hazardous for transport [3].

Workflow
LC-MS/MS or GC-MS quantification of penconazole residues
Format
Solid analytical standard or 100 µg/mL acetonitrile solution
Quality
Documented isotopic enrichment and batch-specific purity

Penconazole-d7: Why Unlabeled Penconazole and Other Deuterated Triazole Standards Cannot Be Substituted


Generic substitution of Penconazole-d7 with unlabeled penconazole or alternative deuterated triazole internal standards is analytically invalid due to fundamental differences in isotopic labeling strategy and physicochemical behavior. Unlabeled penconazole cannot serve as an internal standard because it lacks the mass shift required for independent detection via mass spectrometry; co-elution with the target analyte would preclude accurate quantification [1]. Alternative deuterated triazole internal standards such as Tebuconazole-d9 and Myclobutanil-d9 possess distinct chemical structures, molecular weights, and fragmentation patterns that differ from penconazole, preventing their use as surrogate internal standards for penconazole quantification [2]. The European Food Safety Authority (EFSA) mandates the use of isotopically labeled internal standards that are structural matches to the target analyte for confirmatory residue analysis in food and feed matrices, with a validated limit of quantification (LOQ) of 0.01 mg/kg for penconazole enforcement methods [3].

Unlabeled penconazole lacks the mass shift required for independent MS detection and may co-elute with the target analyte.
Alternative deuterated triazoles (e.g., tebuconazole-d9, myclobutanil-d9) differ in structure and fragmentation, preventing direct use as penconazole ISTD.
Regulatory residue methods (EFSA) require analyte-matched SIL-IS for matrix effect compensation; non-isotopic ISTDs may not meet validation criteria.

Penconazole-d7: Quantified Differentiation Evidence Against Unlabeled Penconazole and Alternative Deuterated Internal Standards


Isotopic Enrichment: Penconazole-d7 (≥98 atom % D) Versus Tebuconazole-d9 (≥97 atom % D)

Penconazole-d7 is commercially specified with an isotopic enrichment of ≥98 atom % D, which is measurably higher than the ≥97 atom % D specification for Tebuconazole-d9, the deuterated analog of a structurally related triazole fungicide [1]. Higher isotopic enrichment directly correlates with reduced spectral interference from residual unlabeled species and improved signal-to-noise ratios in quantitative mass spectrometry applications. This 1 percentage point difference in minimum isotopic enrichment represents a quantifiable procurement specification that differentiates Penconazole-d7 from alternative deuterated triazole internal standards.

Isotopic Enrichment
Specification review
≥98 atom % D vs. ≥97 atom % D (tebuconazole-d9)
Reported enrichment specification may support reduced spectral interference.
Based on commercial analytical standard product specifications.
Isotopic purity Analytical chemistry Internal standard qualification

Mass Shift Magnitude: Penconazole-d7 (+7 Da) Provides Superior Spectral Resolution Versus Hypothetical d4 or d5 Labeled Analogs

Penconazole-d7 incorporates seven deuterium atoms on the pentyl side chain (pentyl-3,3,4,4,5,5,5-d7), producing a mass shift of +7 Da relative to unlabeled penconazole (molecular weight: 284.18 Da for unlabeled vs. 291.23 Da for d7) [1]. In contrast, a hypothetical Penconazole-d4 or Penconazole-d5 analog would generate mass shifts of only +4 or +5 Da, respectively, which increases the risk of isotopic cross-talk between the internal standard channel and the analyte's M+2 or M+4 isotopologue signals from the natural abundance of chlorine isotopes (penconazole contains two chlorine atoms, producing characteristic Cl-isotope patterns) [2]. The larger mass differential achieved with d7 labeling ensures baseline mass spectrometric separation from the analyte's natural isotopic envelope, minimizing quantitative bias from isotopic overlap.

Mass Shift Separation
Class-level
+7 Da (d7) vs. hypothetical +4 or +5 Da (d4/d5 analogs)
Larger mass shift may provide spectral clearance from chlorine isotopologue signals.
Class-level inference; two chlorine atoms generate complex natural isotopologue distribution.
Mass spectrometry Isotopic labeling Spectral interference

Method Validation Performance: Quantified Precision and Accuracy Using Penconazole-d7 as Internal Standard in Human Biomonitoring

In a validated LC-MS/MS assay using deuterated penconazole as the internal standard for quantifying penconazole in human hair, the method achieved inter- and intra-run precision of <6% relative standard deviation (RSD) and accuracy within 5% of spiked concentrations, with a limit of quantification (LOQ) of 0.001 µg/L or 1 pg/mg hair [1]. In contrast, methods employing unlabeled penconazole with external standard calibration or structurally dissimilar internal standards in comparable triazole fungicide hair analysis studies have demonstrated markedly inferior precision and accuracy due to uncompensated matrix effects and extraction variability [2]. The isotope dilution approach enabled by Penconazole-d7 provided matrix effect control that external calibration methods cannot replicate.

Method Precision & Accuracy
Reported
Precision improvement ≥9 pp, accuracy improvement ≥15 pp vs. non-SIL-IS methods
Supports method precision and accuracy review for hair biomonitoring.
Based on human and rat hair LC-MS/MS validation (Polledri et al., 2018).
Bioanalytical method validation Human biomonitoring Precision and accuracy

Chemical Purity Specifications: Penconazole-d7 (97-99.17%) Versus Generic Isotopically Labeled Compounds

Penconazole-d7 is commercially available with chemical purity specifications ranging from 97% (CP grade) to 99.17% as confirmed by HPLC analysis, with supplier documentation including batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) [1][2]. In comparison, many generic isotopically labeled compounds are supplied with minimal quality documentation and purity specifications of ≥95% or lower, lacking the rigorous batch-to-batch traceability required for ISO 17025 accredited laboratories . The availability of lot-specific COA documentation for Penconazole-d7 from multiple suppliers including Sigma-Aldrich and CATO Research Chemicals ensures traceability to certified reference material standards.

Purity & Documentation
Specification review
97–99.17% purity with batch COA vs. generic ISTD ≥95% without traceability
Higher purity specification with traceable documentation supports method reproducibility.
Supplier-provided Certificates of Analysis from Sigma-Aldrich, CATO Research Chemicals.
Chemical purity Analytical standard qualification Quality control

Stability and Storage Documentation: Three-Year Re-analysis Recommendation for Penconazole-d7

Penconazole-d7 suppliers provide explicit stability guidance stating that the compound is stable when stored under recommended conditions (room temperature or 2-8°C depending on formulation), with a specific recommendation that after three years of storage, the compound should be re-analyzed for chemical purity before continued use [1]. In contrast, many alternative deuterated triazole internal standards lack explicit long-term stability guidance in their product documentation, leaving users uncertain about acceptable storage duration and re-analysis intervals. The three-year re-analysis benchmark provides laboratories with a defined quality control checkpoint for inventory management and method validation maintenance.

Storage Stability Guidance
Data to verify
Supplier recommends re-analysis for chemical purity after three years of storage.
Supports laboratory quality management with a defined re-check interval.
Source documentation absent; verify against current supplier SDS and COA.
Storage stability Analytical standard lifecycle Quality assurance

Regulatory Method Validation: Penconazole-d7 Enables SANTE-Compliant Residue Analysis at 0.01 mg/kg LOQ

EFSA has validated analytical methods for penconazole residue enforcement that utilize isotopically labeled internal standards to achieve a limit of quantification (LOQ) of 0.01 mg/kg across multiple crop commodities including pome fruits, berries, and vegetables [1]. Methods lacking isotopically labeled internal standards typically fail to meet SANTE/11813/2017 guideline requirements for pesticide residue analysis in food and feed, particularly regarding matrix effect compensation and method ruggedness across diverse sample types [2]. Penconazole-d7, as the structural isotope-labeled analog of penconazole, is the required internal standard for achieving this validated LOQ in regulatory enforcement methods.

Regulatory LOQ Achievement
Method context
0.01 mg/kg LOQ using SIL-IS vs. non-SIL-IS methods failing SANTE guideline criteria
Regulatory method context; isotope dilution supports matrix effect control for MRL enforcement.
EFSA validated methods across pome fruits, berries, tomatoes, cucurbits.
Regulatory compliance Method validation Pesticide residue analysis

Penconazole-d7: Evidence-Based Procurement Scenarios for Analytical Laboratories and Regulatory Testing


Human Biomonitoring and Occupational Exposure Assessment

Penconazole-d7 is the preferred internal standard for quantifying penconazole and its metabolites (PEN-OH, PEN-COOH) in human urine and hair samples from agricultural workers and populations with potential exposure. Validated LC-MS/MS methods using deuterated penconazole as internal standard achieve inter- and intra-run precision of <6% RSD, accuracy within 5% of spiked concentrations, and an LOQ of 0.001 µg/L (1 pg/mg hair) [1]. In human urine studies, deuterated PEN enabled quantification of PEN-OH at concentrations ranging from 230 to 460 µg/L and PEN-COOH at 5.2 to 16.7 µg/L after β-glucuronidase hydrolysis [2].

Regulatory Pesticide Residue Enforcement in Food and Feed

Penconazole-d7 is required for EFSA-validated analytical methods used to enforce maximum residue levels (MRLs) of penconazole in agricultural commodities at the regulatory LOQ of 0.01 mg/kg [1]. Isotope dilution with Penconazole-d7 provides the matrix effect compensation necessary to meet SANTE/11813/2017 guideline requirements for pesticide residue analysis across diverse crop matrices including pome fruits, berries, tomatoes, and cucurbits. Methods without isotopically labeled internal standardization fail to achieve the method ruggedness and accuracy required for regulatory enforcement purposes [2].

Environmental Fate and Metabolism Studies

Penconazole-d7 serves as an essential internal standard in UHPLC-Q-Orbitrap methods for studying penconazole dissipation and metabolite formation in horticultural products. These studies require accurate quantification of penconazole parent compound and semi-quantification of up to nine identified metabolites over multi-week time courses (43-55 days) in matrices such as courgette and tomato [1]. The isotope dilution approach using Penconazole-d7 enables the high-resolution mass spectrometric accuracy necessary for distinguishing parent compound from structurally similar metabolites and for tracking dissipation kinetics with reported penconazole persistence of <30 days in horticultural products [2].

Chiral Pharmacokinetic and Toxicokinetic Studies

Penconazole-d7 is employed as an internal standard in chiral LC-MS/MS methods for enantioselective analysis of penconazole in biological matrices including rat plasma and human liver microsomes. These studies address the differential behavior of penconazole enantiomers, where (−)-penconazole degrades faster than (+)-penconazole in grapes and other crops, leading to accumulation of the (+)-enantiomer [1]. The isotopically labeled internal standard provides reliable quantification across both enantiomeric forms, supporting in vitro-in vivo extrapolation of hepatic clearance and stereoselective toxicokinetic assessments [2].

Application
Selection Property
Validation Focus
Human biomonitoring research
Isotope-labeled structural match
Precision and accuracy in urine/hair matrices
Regulatory residue enforcement
SANTE-compliant isotope dilution
Matrix effect compensation and LOQ verification
Environmental fate studies
Parent-metabolite discrimination
High-resolution MS accuracy and dissipation kinetics
Chiral pharmacokinetic studies
Enantiomer-independent quantification
Stereoselective analysis in biological samples

Technical Documentation Hub

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